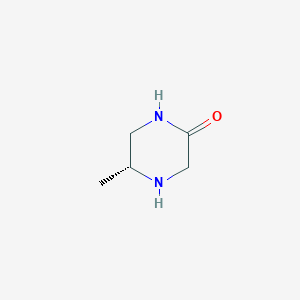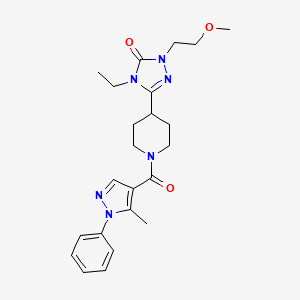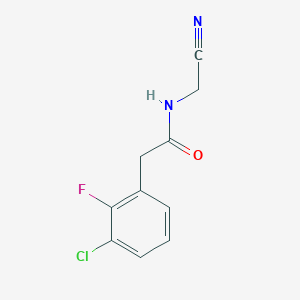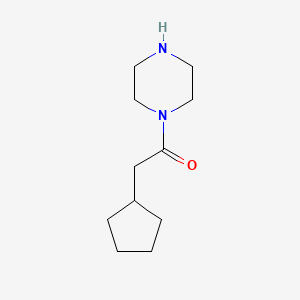
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties and has been used in various fields of research, including medicinal chemistry, drug discovery, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Cobalt-Catalyzed Synthesis
Cobalt-catalyzed methods have been developed for the direct carbonylation of aminoquinoline benzamides, showcasing the versatility of such compounds in organic synthesis. These methods proceed at room temperature, highlighting their efficiency and mild reaction conditions, which could be advantageous for synthesizing a range of complex molecules including imides with good yields, while tolerating a variety of functional groups (L. Grigorjeva & O. Daugulis, 2014).
Regioselectivity in N-ethylation
A study focused on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a related compound, employed DFT methods to evaluate its acid/base behavior and potential reaction paths. This research is crucial for understanding the chemical behavior and synthetic versatility of similar benzamide derivatives (P. N. Batalha et al., 2019).
Ni(II)-Catalyzed Oxidative Coupling
The Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives is another significant application. This method demonstrates high functional group compatibility and broad scope, facilitating the creation of complex molecules from relatively simple precursors (Yoshinori Aihara et al., 2014).
Rh-Catalyzed Oxidative Coupling
Rhodium-catalyzed oxidative coupling methodologies enable the synthesis of polycyclic amides from benzamides and alkynes through oxidative ortho C-H activation. This approach is notable for its high yield and facile synthesis of isoquinolones, demonstrating the utility of benzamide derivatives in constructing complex heterocyclic structures (G. Song et al., 2010).
Palladium-Catalyzed Annulation
Palladium-catalyzed oxidative annulations of benzyl and allyltriflamides with allenes offer a straightforward access to enantioenriched isoquinolines. This methodology underscores the potential of benzamide derivatives in enantioselective synthesis, providing a path towards the creation of complex, chiral molecular architectures (Xandro Vidal et al., 2019).
Eigenschaften
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)13-4-2-1-3-12(13)16(24)21-11-6-7-14-10(9-11)5-8-15(23)22-14/h1-4,6-7,9H,5,8H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEOLRYGPNLGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2970539.png)
![4-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2970540.png)
![(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide](/img/structure/B2970542.png)
![1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2970544.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2970547.png)
